molecular formula C8H10OS B13411196 2-Methoxy-4-methylbenzenethiol CAS No. 83485-34-1

2-Methoxy-4-methylbenzenethiol

Cat. No.: B13411196
CAS No.: 83485-34-1
M. Wt: 154.23 g/mol
InChI Key: YBDVVSMQYQJAER-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylbenzenethiol is an organic compound with the molecular formula C8H10OS. It is a derivative of thiophenol, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a methyl group (-CH3) at the fourth position. This compound is known for its distinctive odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methylbenzenethiol can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-methylbenzoyl chloride with hydrogen sulfide (H2S) in the presence of a base such as pyridine. The reaction proceeds as follows:

2-Methoxy-4-methylbenzoyl chloride+H2SThis compound+HCl\text{2-Methoxy-4-methylbenzoyl chloride} + \text{H}_2\text{S} \rightarrow \text{this compound} + \text{HCl} 2-Methoxy-4-methylbenzoyl chloride+H2​S→this compound+HCl

Another method involves the reduction of 2-methoxy-4-methylbenzenesulfonyl chloride using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfoxides (R-SO-R).

    Reduction: The thiol (R-SH) is regenerated.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-4-methylbenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylbenzenethiol involves its interaction with various molecular targets. The thiol group (-SH) can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their function. This interaction can lead to changes in enzyme activity, protein structure, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxythiophenol: Similar structure but lacks the methyl group at the fourth position.

    4-Methylbenzenethiol: Similar structure but lacks the methoxy group at the second position.

    Thiophenol: The parent compound without any substituents on the benzene ring.

Uniqueness

2-Methoxy-4-methylbenzenethiol is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct interactions in chemical and biological systems, making it valuable for specific applications.

Properties

CAS No.

83485-34-1

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

2-methoxy-4-methylbenzenethiol

InChI

InChI=1S/C8H10OS/c1-6-3-4-8(10)7(5-6)9-2/h3-5,10H,1-2H3

InChI Key

YBDVVSMQYQJAER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S)OC

Origin of Product

United States

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